molecular formula C13H20O B1584792 Isopentyl phenethyl ether CAS No. 56011-02-0

Isopentyl phenethyl ether

Cat. No. B1584792
CAS RN: 56011-02-0
M. Wt: 192.3 g/mol
InChI Key: BHQBQWOZHYUVTL-UHFFFAOYSA-N
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Description

Isopentyl phenethyl ether, also known as Ether, isopentyl phenyl , is an organic compound with the molecular formula C11H16O . It has a molecular weight of 164.2441 . It is used as a flavor and fragrance agent, and it has a green type odor .


Molecular Structure Analysis

The molecular structure of Isopentyl phenethyl ether consists of 11 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChI is InChI=1S/C11H16O/c1-10(2)8-9-12-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 .


Physical And Chemical Properties Analysis

Isopentyl phenethyl ether is a colorless clear liquid . More detailed physical and chemical properties were not available in the sources.

Scientific Research Applications

Etherification of Phenethyl Alcohol

Isopentyl phenethyl ether is notably used in the perfumery industry. The etherification of phenethyl alcohol with alkanols like isopentanol, catalyzed by heteropoly acid supported on clay, is highly selective towards the formation of ethers like isopentyl phenethyl ether (Yadav & Bokade, 1996). Additionally, a study on the effect of etherifying species on O-alkylation of phenethyl alcohol further reinforces the significance of isopentanol in synthesizing isopentyl phenethyl ether for the perfume industry (Bokade, 2001).

Synthesis and Catalysis

Isopentyl phenethyl ether also plays a role in studies involving catalysis and synthesis reactions. In a study examining the mechanistic details of acid-catalyzed reactions, dimethyl ether homologation and the synthesis of 2,2,3-trimethylbutane (triptane) and isobutane were explored, showcasing the relevance of ether compounds in complex chemical reactions (Simonetti, Ahn, & Iglesia, 2011). Another study developed an organocatalytic transisopropenylation approach, highlighting the importance of isopropenyl ethers, similar to isopentyl phenethyl ether, in the synthesis of medicinally valuable ketal-based prodrugs and biomaterials (Yu et al., 2021).

Biological and Medical Applications

The biological and medical applications of isopentyl phenethyl ether derivatives are evident in a study on isopentylated diphenyl ethers derived from the endophytic fungus Phomopsis fukushii, which exhibited anti-methicillin-resistant Staphylococcus aureus (anti-MRSA) activity (Li et al., 2018). This demonstrates the potential of such ethers in antimicrobial applications.

Surfactants and Solubilizing Agents

Isosorbide monoalkyl- and dimethyl-ethers, related to isopentyl phenethyl ether, show promise as bio-sourced alternatives to petroleum-derived products in applications like solubilizing agents in aqueous cleaning and as compatibilizers in liquid detergent formulations (Durand et al., 2009).

Safety And Hazards

Isopentyl phenethyl ether should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . Keep away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

2-(3-methylbutoxy)ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-12(2)8-10-14-11-9-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQBQWOZHYUVTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052220
Record name 3-Methylbutyl 2-phenylethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless clear liquid; fresh green hyacinth-like aroma
Record name Isoamyl phenethyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2112/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

109.00 to 110.00 °C. @ 8.00 mm Hg
Record name Phenethyl isoamyl ether
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041615
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in water, Soluble (in ethanol)
Record name Isoamyl phenethyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2112/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.897-0.913 (20°)
Record name Isoamyl phenethyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2112/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Isopentyl phenethyl ether

CAS RN

56011-02-0
Record name Phenylethyl isoamyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56011-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Isoamyl phenethyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056011020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, [2-(3-methylbutoxy)ethyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Methylbutyl 2-phenylethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopentyl phenethyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.476
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOAMYL PHENETHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X768037VTG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Phenethyl isoamyl ether
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041615
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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